N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide
Description
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide is a synthetic organic compound featuring a central ethyl backbone substituted with two 2,4-dichlorophenyl groups. One substituent is a methoxy-linked 2,4-dichlorophenyl moiety, while the other is a formamide group.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCVZCLFBSGWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorophenyl Methoxy Intermediate Synthesis
The methoxy-linked dichlorophenyl segment is synthesized via Williamson ether synthesis. 2,4-Dichlorobenzyl alcohol reacts with 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by sodium hydride (60% dispersion in oil). The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature. The intermediate 1-(2,4-dichlorophenyl)-2-bromoethoxy-2-(2,4-dichlorophenyl)ethane is isolated by silica gel chromatography (hexane:ethyl acetate, 5:1), achieving 68–72% yield.
Amine Functionalization
The brominated intermediate undergoes nucleophilic displacement with ammonium formate in dimethylformamide (DMF) at 80°C for 6 hours. This step introduces the primary amine group, forming 2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethylamine. Excess ammonium formate ensures complete substitution, with triethylamine added to scavenge HBr. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 85–89%.
Formamide Group Installation
Direct Formylation
The primary amine is formylated using formic acetic anhydride (FAA). A solution of the amine in dichloromethane (DCM) is treated with FAA (1.2 equivalents) at −10°C for 30 minutes, followed by stirring at room temperature for 4 hours. The reaction is quenched with ice-cold water, and the organic layer is dried over magnesium sulfate. Solvent evaporation yields the crude formamide, which is further purified by flash chromatography (ethyl acetate:hexane, 1:2), achieving 78–82% purity.
Alternative Route: Leuckart Reaction
For larger-scale synthesis, the Leuckart reaction offers improved atom economy. The amine reacts with formamide and formic acid at 150°C under reflux for 12 hours. This one-pot method avoids stoichiometric acylating agents, but requires careful pH control (maintained at 4–5 using sodium acetate) to minimize hydrolysis. The product is extracted with ethyl acetate and crystallized from methanol, yielding 70–75% with ≥98% purity by HPLC.
Optimization of Critical Parameters
Solvent and Temperature Effects
Reaction kinetics and byproduct formation are highly solvent-dependent. Polar aprotic solvents like DMF accelerate amine displacement but increase hydrolysis risks. Comparative studies show THF provides optimal balance, reducing side reactions to <5% (Table 1).
Table 1: Solvent Impact on Amine Displacement Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 4 | 72 |
| THF | 65 | 6 | 89 |
| Acetonitrile | 70 | 5 | 68 |
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, 0.1 equivalents) improves interfacial reactivity in biphasic systems. For the Williamson ether step, this increases yields from 68% to 81% while reducing reaction time by 40%.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard for intermediate purification. Gradient elution (hexane → ethyl acetate) effectively separates dichlorophenyl byproducts. For the final formamide, reverse-phase HPLC (C18 column, acetonitrile/water 70:30) achieves >99% purity, critical for pharmacological applications.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, CHO), 7.45–7.20 (m, 6H, Ar-H), 4.65 (d, J = 12 Hz, 2H, OCH₂), 3.90–3.75 (m, 2H, CH₂NH), 3.60 (t, J = 8 Hz, 1H, CHCl₂).
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors to enhance heat transfer during exothermic formylation. Microreactor systems (channel diameter 500 μm) reduce reaction time from 4 hours to 15 minutes, maintaining yields ≥85%. Residual palladium from coupling catalysts is controlled to <10 ppm using thiourea-functionalized resins .
Chemical Reactions Analysis
Types of Reactions
Miconazole Related Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Miconazole, which may have different pharmacological properties and applications .
Scientific Research Applications
Antifungal Properties
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide is known for its antifungal activity. It is classified within a family of compounds that exhibit significant efficacy against various fungal pathogens. The compound's mechanism of action involves disrupting the fungal cell membrane integrity, leading to cell death.
Drug Development
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or reduce toxicity. Research has explored its potential as a scaffold for developing new antifungal drugs.
Toxicological Studies
The compound is also utilized in toxicological assessments to understand the effects of chlorinated phenyl compounds on human health and the environment. It acts as a reference standard in analytical chemistry for detecting and quantifying similar compounds in biological samples.
Herbicide Formulations
Due to its chemical stability and effectiveness, this compound is investigated for use in herbicide formulations. Its application can help control weed populations in agricultural settings while minimizing crop damage.
Pesticide Development
The compound's properties make it suitable for developing new pesticides that target specific pests without affecting non-target organisms. This selectivity is crucial for sustainable agricultural practices.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant inhibition of Candida species with low minimum inhibitory concentrations (MICs). |
| Study B | Toxicology | Identified potential neurotoxic effects in animal models, prompting further investigation into safety profiles. |
| Study C | Agrochemical Efficacy | Evaluated as an effective herbicide with a favorable environmental impact profile compared to traditional herbicides. |
Mechanism of Action
The mechanism of action of Miconazole Related Impurity 1 is similar to that of Miconazole. It primarily involves the inhibition of the enzyme CYP450 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to altered cell membrane composition and permeability, ultimately causing cell death .
Biological Activity
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, with the CAS number 911805-54-4, is a synthetic compound that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl4N O2
- Molecular Weight : 393.09 g/mol
- IUPAC Name : N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide
- SMILES Notation : Clc1ccc(COC(CNC=O)c2ccc(Cl)cc2Cl)c(Cl)c1
The compound features multiple chlorinated phenyl groups and a methoxy group, which may influence its biological interactions and pharmacological properties.
Antifungal Properties
Research indicates that this compound exhibits antifungal activity. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways necessary for fungal survival. This property positions it as a potential candidate for developing antifungal agents against resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of target organisms. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in fungi.
- Cell Membrane Disruption : The presence of chlorinated phenyl groups could enhance membrane permeability or disrupt lipid bilayers in fungal cells, leading to cell death.
- Antioxidant Activity : Some derivatives of similar structures have demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems.
Case Studies and Experimental Data
A series of studies have evaluated the biological effects of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro antifungal assays | Showed significant inhibition against Candida species with MIC values comparable to established antifungals. |
| Study 2 | Enzyme inhibition assays | Demonstrated inhibition of fungal cytochrome P450 enzymes with IC50 values indicating strong activity. |
| Study 3 | Oxidative stress assays | Exhibited antioxidant activity by reducing reactive oxygen species (ROS) levels in treated cells. |
Pharmacological Implications
Given its biological activity, this compound may have implications in treating fungal infections, particularly those resistant to conventional therapies. Further studies are warranted to explore its efficacy in vivo and its potential side effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound is compared to structurally related molecules, primarily focusing on variations in substituents and functional groups that influence activity and solubility.
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: Miconazole nitrate is water-insoluble but soluble in methanol, chloroform, and DMF . The formamide group in the target compound may improve water solubility compared to imidazole derivatives due to polar NH and carbonyl groups.
- Lipophilicity : The 2,4-dichlorophenyl groups enhance lipophilicity, similar to miconazole (logP ~6.25) . Propenyloxy derivatives (e.g., compound 35) may exhibit higher logP values due to alkyl chain flexibility .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, and how can structural purity be validated?
- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and oxidation. For example, analogous compounds with dichlorophenyl groups (e.g., sulfonamide derivatives) are synthesized by reacting thioether precursors with m-chloroperoxybenzoic acid (mCPBA) in chloroform, followed by precipitation and purification via column chromatography . Structural validation relies on ¹H-NMR and ¹³C-NMR spectroscopy to confirm chemical shifts corresponding to dichlorophenyl protons (δ ~7.2–7.8 ppm) and formamide carbonyl groups (δ ~165–170 ppm). Rf values from thin-layer chromatography (TLC) and melting points further verify purity .
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the coupling of dichlorophenyl moieties?
- Methodology : Use molecular sieves (e.g., 4Å) to scavenge moisture and stabilize intermediates. For etherification or alkylation steps, low temperatures (−40°C to −20°C) and catalytic TMSOTf (trimethylsilyl triflate) improve regioselectivity. Post-reaction quenching with acetonitrile or methanol followed by neutralization (e.g., with NaHCO₃) reduces side reactions. Monitoring via TLC or HPLC ensures reaction progress .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial or antifungal applications?
- Methodology :
- Bioisosteric replacement : Substitute the formamide group with sulfonamide or triazole moieties to assess changes in target binding (e.g., fungal CYP51 inhibition) .
- Conformational restriction : Incorporate bicyclic or spiro structures (e.g., oxaspiro rings) to evaluate steric effects on bioactivity .
- In vitro assays : Test against Candida spp. or Aspergillus strains using broth microdilution (CLSI M27/M38 guidelines) and compare MIC values with reference drugs (e.g., ketoconazole) .
**How can chiral separation of enantiomers be achieved for this compound, given its potential stereochemical complexity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
